molecular formula C20H23N3 B1683353 3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole

3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole

Cat. No.: B1683353
M. Wt: 305.4 g/mol
InChI Key: YHZKIEWEQQRAHY-UHFFFAOYSA-N
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Description

UA8967 is a membrane-active anti-tumor agent that has shown significant potency in various cancer cell lines, particularly those with deletions or mutations in the tumor suppressor gene DPC4 (deleted in pancreatic carcinoma locus 4). This compound was identified using the Target-related Affinity Profiling chemical library screening method and has demonstrated greater potency in DPC4-deleted HCT-116 colon cancer cells .

Chemical Reactions Analysis

UA8967 undergoes several types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, affecting its chemical structure and activity.

    Reduction: Reduction reactions can alter the compound’s functional groups, impacting its biological activity.

    Substitution: Substitution reactions may occur, where functional groups in UA8967 are replaced by other groups, potentially modifying its anti-tumor properties.

Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

UA8967 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Comparison with Similar Compounds

UA8967 is unique in its selective activity against cancer cell lines with DPC4 deletions. Similar compounds include other membrane-active agents and anti-tumor drugs such as gemcitabine and erlotinib, which are used in the treatment of advanced pancreatic adenocarcinomas . UA8967’s specific targeting of DPC4-deleted cells sets it apart from these other agents.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

3-[(4-benzylpiperazin-1-yl)methyl]-1H-indole

InChI

InChI=1S/C20H23N3/c1-2-6-17(7-3-1)15-22-10-12-23(13-11-22)16-18-14-21-20-9-5-4-8-19(18)20/h1-9,14,21H,10-13,15-16H2

InChI Key

YHZKIEWEQQRAHY-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-((4-benzylpiperazino)methyl)-1H-indole
UA8967

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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